![molecular formula C20H20ClFN2O3 B6636049 [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone
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Overview
Description
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone, also known as CDMFM, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzodiazepines and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in animal models. Additionally, [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Mechanism of Action
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone acts on the gamma-aminobutyric acid (GABA) receptor system in the brain. It enhances the binding of GABA to its receptors, leading to an increase in the inhibitory effect of GABA on neuronal activity. This results in a decrease in anxiety, sedation, and anticonvulsant effects.
Biochemical and Physiological Effects
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the symptoms of drug withdrawal in rats. Additionally, [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has been shown to have a low potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has several advantages for use in lab experiments. It has a high potency and selectivity for the GABA receptor system, making it a useful tool for studying the role of GABA in neurological and psychiatric disorders. Additionally, [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines. However, [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone has limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for further research on [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone. One area of research could be the development of more stable and soluble derivatives of [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone for use in lab experiments. Additionally, further studies could be conducted to investigate the potential use of [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone in the treatment of drug addiction and withdrawal symptoms. Finally, more research could be done to understand the underlying mechanisms of action of [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone in the brain, which could lead to the development of more effective treatments for neurological and psychiatric disorders.
Synthesis Methods
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 5-chloro-2-methoxybenzoyl chloride to form 4-(5-chloro-2-methoxybenzoyl)benzaldehyde. This intermediate is then reacted with 1,4-diazepane in the presence of a catalyst to form the final product, [4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone.
properties
IUPAC Name |
[4-(5-chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c1-27-18-8-5-15(21)13-17(18)20(26)24-10-2-9-23(11-12-24)19(25)14-3-6-16(22)7-4-14/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXDVQPDNWQMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone |
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